molecular formula C22H23ClN4O2 B2594398 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-03-5

6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2594398
CAS No.: 847399-03-5
M. Wt: 410.9
InChI Key: IRCCQHYVHDFOGS-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a synthetically designed organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising a pyrimidine-2,4(1H,3H)-dione core, a 4-benzylpiperazine moiety, and a 5-chloro-2-methylphenyl group. The incorporation of a piperazine ring is a well-established strategy in drug design to improve key physicochemical properties of lead compounds, most notably enhancing aqueous solubility, which is critical for improving oral bioavailability in preclinical development . Heterocyclic compounds containing nitrogen, such as the pyrimidinedione and piperazine in this structure, are recognized as privileged scaffolds in pharmaceutical research. They are frequently explored for their potential to interact with a wide range of biological targets . While the specific biological profile of this compound requires further investigation by researchers, its structural features suggest potential as a valuable intermediate or building block for synthesizing more complex molecules. It may also serve as a key scaffold for developing novel enzyme inhibitors or receptor modulators, given that similar structures are often investigated for various therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-16-7-8-18(23)13-19(16)27-21(28)14-20(24-22(27)29)26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCQHYVHDFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN5O2C_{20}H_{22}ClN_5O_2 with a molecular weight of approximately 403.87 g/mol. The structure features a pyrimidine core substituted with a benzylpiperazine moiety and a chloro-substituted aromatic ring, which contributes to its biological properties.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown efficacy against certain cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibiotic agent.
  • Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several possible interactions have been identified:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, affecting neurotransmitter release and uptake.
  • DNA Interaction : Some studies suggest that the compound can intercalate into DNA, leading to disruption of replication processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A derivative of the compound was tested for its antitumor activity against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity.
  • Study 2 : In vitro assays showed that another related compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50/MIC ValueReference
Antitumor6-(4-benzylpiperazin-1-yl)15 µMStudy 1
Antimicrobial6-(4-benzylpiperazin-1-yl)32 µg/mLStudy 2
NeuropharmacologicalSimilar derivativesNot specifiedVarious studies

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pyrimidine-dione scaffold allows diverse substitutions at positions 3 and 6, which critically influence biological activity and physicochemical properties. Key structural analogs include:

Compound Name Position 6 Substituent Position 3 Substituent Core Structure Molecular Formula Reference
Target Compound 4-Benzylpiperazin-1-yl 5-Chloro-2-methylphenyl Pyrimidine-dione C₂₂H₂₂ClN₅O₂ -
12g () 2-(Trifluoromethyl)phenylthio Hydroxyl Pyrimidine-dione C₁₂H₈F₃N₂O₃S
Compound 5 () 4-Methylpiperazin-1-ylmethylene Methyl Pyridine-dione C₁₂H₁₇N₃O₂
Compound 4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl - Pyrimidine-dione C₁₆H₁₆Cl₂N₄O₃

Key Observations :

  • Piperazine Derivatives : The target compound and ’s analog both incorporate piperazine, but ’s compound includes a carbonyl linker, reducing flexibility compared to the direct benzyl linkage in the target compound .
  • Arylthio vs. Aryl Groups : ’s 12g substitutes position 6 with an arylthio group, which may reduce steric hindrance compared to bulky piperazine derivatives .
  • Core Modifications : Compound 5 () replaces pyrimidine with pyridine, altering electron distribution and hydrogen-bonding capacity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP* Synthesis Yield (%)
Target Compound Not reported 435.90 ~3.5 (estimated) Not reported
12g () 208–210 332.26 ~2.1 81
Compound 5 () 216 (dec.) 247.29 ~1.8 93
Compound Not reported 383.23 ~3.0 Not reported

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and lipophilic substituents (benzylpiperazine, chloro-methylphenyl) likely increase LogP compared to analogs with polar groups (e.g., hydroxyl in 12g).
  • High synthesis yields in (69–81%) and (93%) suggest optimized protocols for pyrimidine-dione derivatives .

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